3-Methyl-n-(2-phenylethyl)butanamide
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Overview
Description
3-Methyl-n-(2-phenylethyl)butanamide is a natural product found in Letendraea helminthicola and Streptomyces olivaceus with data available.
Scientific Research Applications
Herbicidal Properties
3-Methyl-n-(2-phenylethyl)butanamide has been studied for its herbicidal properties. Research by Hashimoto et al. (2010) focused on the herbicidal spectrum, effect on treatment site, and movement in soil of N-(a, a-Dimethylbenzyl)butanamides, showing broad herbicidal spectrum against purple nutsedge.
Antimicrobial Compounds
A study by Betancur et al. (2020) utilized nuclear magnetic resonance (NMR)-metabolic profiling to identify this compound in the culture of the marine strain Streptomyces sp. PNM-9. This compound was found to be effective against rice pathogenic bacteria, suggesting its potential as a control against phytopathogenic bacteria.
Synthesis and Molecular Structure
The molecular structure and synthesis of related butanamide compounds have been the subject of scientific research. For example, Noshi (2014) focused on the synthesis and characterization of chiral organocatalysts used in asymmetric reductions, contributing to the understanding of the molecular structure and applications in organic chemistry.
properties
CAS RN |
53181-99-0 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-11(2)10-13(15)14-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
GIOFEZBLCNCEBN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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